molecular formula C33H57LiN7O17P3S B12324723 Lauroyl coenzyme A C12

Lauroyl coenzyme A C12

Cat. No.: B12324723
M. Wt: 955.8 g/mol
InChI Key: FWNUZMNRIPYTPZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lauroyl coenzyme A can be synthesized through the reaction of lauric acid with coenzyme A in the presence of ATP and magnesium ions. The reaction typically involves the activation of lauric acid to lauroyl-adenylate, followed by the transfer of the lauroyl group to coenzyme A .

Industrial Production Methods

Industrial production of lauroyl coenzyme A often involves enzymatic synthesis using lauric acid and coenzyme A as substrates. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions

Lauroyl coenzyme A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ATP, magnesium ions, and specific enzymes such as acyltransferases. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products Formed

The major products formed from these reactions include lauroyl-carnitine, lauric acid, and various acylated molecules, depending on the specific reaction and conditions .

Scientific Research Applications

Lauroyl coenzyme A has a wide range of scientific research applications, including:

    Chemistry: It is used as a standard in analytical chemistry to study lipid metabolism and fatty acid transport.

    Biology: It serves as a substrate in enzymatic assays to test the functionality of proteins involved in lipid metabolism.

    Medicine: It is studied for its role in metabolic disorders and potential therapeutic applications.

    Industry: It is used in the production of bio-based chemicals and materials.

Mechanism of Action

Lauroyl coenzyme A functions as an acyl group carrier, facilitating the transfer of the lauroyl group to various molecules. This process is essential for lipid biosynthesis and fatty acid transport. The molecular targets involved include enzymes such as acyltransferases and proteins like FAM34A .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lauroyl coenzyme A is unique due to its specific chain length (C-12), which influences its role in lipid metabolism and fatty acid transport. Its shorter chain length compared to similar compounds like palmitoyl coenzyme A and stearoyl coenzyme A allows it to participate in different metabolic pathways and reactions .

Properties

Molecular Formula

C33H57LiN7O17P3S

Molecular Weight

955.8 g/mol

IUPAC Name

lithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1

InChI Key

FWNUZMNRIPYTPZ-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Origin of Product

United States

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